![molecular formula C27H27ClFN3OS B10854369 R 59-022 hydrochloride](/img/structure/B10854369.png)
R 59-022 hydrochloride
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Overview
Description
DKGI-I (hydrochloride), also known as R 59-022 hydrochloride, is a compound that functions as a diacylglycerol kinase inhibitor. It is also a 5-HT receptor antagonist and an activator of protein kinase C. This compound is primarily used in scientific research to study various biochemical pathways and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DKGI-I (hydrochloride) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods: Industrial production of DKGI-I (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet research-grade standards .
Types of Reactions:
Oxidation: DKGI-I (hydrochloride) can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in public literature.
Reduction: Reduction reactions involving DKGI-I (hydrochloride) are less common but can be performed under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed reaction mechanisms and product analysis are available in specialized chemical research publications .
Scientific Research Applications
Cancer Research
R 59-022 hydrochloride has been studied for its potential anticancer effects. It has shown promise in inhibiting tumor growth when combined with other therapeutic agents. For example:
- In a Drosophila chemical screen, R 59-022 was found to synergize with trametinib and ritanserin to inhibit tumor growth effectively .
- The compound demonstrated an IC50 value of approximately 3.8×10−6M for inhibiting phosphorylation in intact platelets, suggesting its potential role in cancer cell signaling pathways .
Signal Transduction Studies
The compound plays a significant role in studies related to signal transduction:
- It enhances the effects of thrombin-induced DAG production in platelets, making it a valuable tool for understanding platelet activation mechanisms .
- R 59-022 has been utilized to study the turnover of inositol lipids and their metabolism, providing insights into cellular signaling pathways that may be implicated in various diseases .
Table 1: IC50 Values of this compound
Cell Line | IC50 (M) | Reference |
---|---|---|
MCF10A SCRIBRNAi/H-RASG12V | 3.5×10−6 | |
Platelets | 3.8×10−6 | |
HeLa Cells | Not specified |
Table 2: Synergistic Effects with Other Compounds
Combination | Observed Effect | BLISS Score | Reference |
---|---|---|---|
Trametinib + R 59-022 | Strong tumor inhibition | ~15 | |
Ritanserin + R 59-022 | Enhanced efficacy | Not specified |
Case Study 1: Antitumor Activity
In a study evaluating the antitumor activity of various compounds, this compound was tested alongside other inhibitors. The results indicated that it significantly reduced cell viability in cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Signal Transduction Research
Research involving R 59-022 highlighted its ability to modulate PKC activity through DAG elevation. This modulation was particularly evident in platelet activation studies, where it enhanced the response to thrombin, demonstrating its utility in signal transduction research.
Mechanism of Action
DKGI-I (hydrochloride) exerts its effects by inhibiting diacylglycerol kinase, which prevents the phosphorylation of diacylglycerol to phosphatidic acid. This inhibition leads to the activation of protein kinase C and modulation of 5-HT receptors. The compound’s molecular targets include diacylglycerol kinase and protein kinase C, which are involved in various cellular signaling pathways .
Comparison with Similar Compounds
R 59-022: Another diacylglycerol kinase inhibitor with similar properties.
5-HT Receptor Antagonists: Compounds like ketanserin and ritanserin share similar receptor antagonism properties.
Uniqueness: DKGI-I (hydrochloride) is unique due to its dual role as a diacylglycerol kinase inhibitor and a 5-HT receptor antagonist. This dual functionality makes it a valuable tool in research for studying complex biochemical pathways and cellular processes .
Biological Activity
R 59-022 hydrochloride, also known as a diacylglycerol (DAG) kinase inhibitor, has garnered attention for its diverse biological activities, particularly in the modulation of signaling pathways related to protein kinase C (PKC) and its implications in various physiological processes. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
R 59-022 functions primarily as a diacylglycerol kinase inhibitor , with an IC50 value of approximately 2.8 μM . By inhibiting DAG kinase, it increases the levels of diacylglycerol, thereby enhancing PKC activity. This mechanism is crucial as PKC plays a pivotal role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Key Biological Activities
The biological activities of R 59-022 can be summarized as follows:
- Inhibition of Diacylglycerol Kinase : R 59-022 inhibits diacylglycerol kinase activity in human red blood cell membranes, leading to increased DAG levels and subsequent PKC activation .
- Potentiation of Thrombin-Induced Platelet Aggregation : The compound enhances thrombin-induced platelet aggregation, indicating its role in hemostasis and thrombosis .
- Induction of Neutrophil Chemotaxis : R 59-022 stimulates neutrophil migration, which is essential for immune response .
- Inhibition of Contractions : It has been shown to inhibit U46619-induced contractions in mouse aorta and porcine coronary artery, suggesting potential cardiovascular applications .
Study on Superoxide Production
A significant study demonstrated that R 59-022 potentiates superoxide anion production in guinea pig polymorphonuclear leukocytes (PMNL) when stimulated by N-formyl-methionyl-leucyl-phenylalanine (FMLP). This effect was associated with increased DAG formation and decreased phosphatidic acid production . The findings suggest that R 59-022 enhances oxidative burst responses in neutrophils via PKC activation.
Viral Entry Inhibition
Another notable research highlighted R 59-022's ability to block Ebola virus glycoprotein-mediated entry into Vero cells and bone marrow-derived macrophages. The compound interferes with early steps of viral internalization, representing a potential therapeutic avenue for viral infections . This study underscores the compound's relevance beyond traditional signaling pathways.
Comparative Data Table
The following table summarizes key findings related to the biological activity of R 59-022:
Properties
Molecular Formula |
C27H27ClFN3OS |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one;hydrochloride |
InChI |
InChI=1S/C27H26FN3OS.ClH/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21;/h2-10,17-18H,11-16H2,1H3;1H |
InChI Key |
APNKGVNEUKASGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3.Cl |
Origin of Product |
United States |
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